Cost Efficiency and Analytical Traceability of Racemic Mixture vs. Enantiopure Counterparts
The racemic mixture (CAS 887587-25-9) offers a quantifiable cost and availability advantage over its enantiopure (R)-isomer (CAS 1289584-93-5, also known as CPP-115 intermediate) and (S)-isomer (CAS 1289585-23-4) for applications where stereochemistry is not the critical determinant of synthetic outcome . While the enantiopure variants are essential for stereoselective API synthesis, the racemic form is supplied with a guaranteed minimum purity of 98% and is accompanied by batch-specific QC documentation including NMR, HPLC, and GC traces, ensuring reproducibility without the cost premium of chiral resolution . This positions CAS 887587-25-9 as the economically rational choice for early-stage route scouting, racemic library synthesis, and non-stereoselective medicinal chemistry campaigns.
| Evidence Dimension | Procurement Cost and Analytical Traceability |
|---|---|
| Target Compound Data | CAS 887587-25-9: Minimum purity 98%, with batch-specific NMR, HPLC, GC documentation . |
| Comparator Or Baseline | (R)-enantiomer (CAS 1289584-93-5) and (S)-enantiomer (CAS 1289585-23-4): Purity typically 97-98%, but supplied at a higher cost due to chiral resolution requirements. |
| Quantified Difference | Significant cost differential favoring the racemate; exact pricing is vendor-dependent and quote-specific, but enantiopure intermediates routinely command a 2- to 5-fold premium in the B2B market. |
| Conditions | Vendor specifications from Bidepharm, AKSci, and Fluorochem. |
Why This Matters
This evidence directly informs procurement strategy by demonstrating that the racemic compound provides equivalent analytical traceability and purity for a lower cost, provided stereochemical control is not required for the intended synthetic step.
